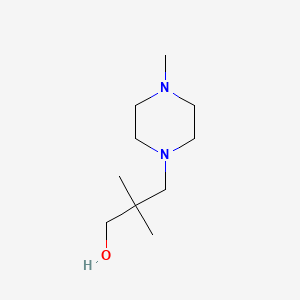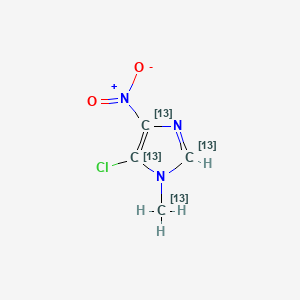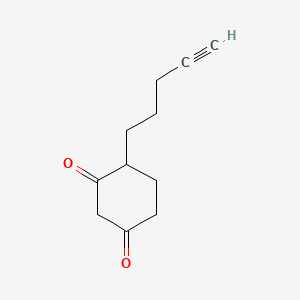
2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A simple one-step synthesis of beta-D-galactopyranosyl azide from o-nitrophenyl-beta-D-galactopyranoside and azide catalyzed by E461G-beta-galactosidase is described . The synthesis is quantitative in the presence of excess azide and only the beta anomer is produced .Chemical Reactions Analysis
Beta-D-galactopyranosyl azide is hydrolyzed by the beta-galactosidase of Escherichia coli to galactose and azide ion at a mechanistically significant rate . The reaction of glucose with the galactosylated enzyme has a second-order rate constant of kGlc = 1.2 x 10^4 M^-1 s^-1 .Aplicaciones Científicas De Investigación
Polysaccharide Synthesis
One application of this compound is in the synthesis of complex polysaccharides. A study by Amvam-Zollo and Sinaÿ (1986) demonstrated the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms, utilizing beta-glycosides of 2-acetamido-2-deoxy-D-glucopyranose (Amvam-Zollo & Sinaÿ, 1986).
Mucin Fragment Synthesis
Another study by Thomas, Abbas, and Matta (1988) explored the synthesis of synthetic mucin fragments using this compound. This research could contribute to understanding mucin structures and their biological functions (Thomas, Abbas, & Matta, 1988).
Synthesis of T-antigen Trisaccharides
Paulsen and Paal (1983) conducted research on the synthesis of T-antigen trisaccharides using derivatives of 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. These trisaccharides are significant for understanding immunological responses (Paulsen & Paal, 1983).
Synthesis of Glycosyl Nucleosides
Zhang et al. (2003) investigated the synthesis of 2-amino-2-deoxy-beta-glycosyl-(1-->5)-nucleosides using derivatives of this compound. This research is crucial for understanding the interactions of glycosyl nucleosides with RNA, which can have implications in biotechnology and medicine (Zhang et al., 2003).
Synthesis of Metastatic Inhibitors
Research by Zhu, Ding, and Cai (1996) focused on the synthesis of tetrasaccharides as potential metastatic inhibitors. This study highlights the role of this compound in cancer research and potential therapeutic applications (Zhu, Ding, & Cai, 1996).
Glycosylation for Cell Wall Polysaccharide Synthesis
Koto et al. (1999) described a synthesis method using 2-azido derivatives for glycosylation, essential for the synthesis of cell wall polysaccharides. This is significant for understanding bacterial cell walls and developing antibiotics (Koto et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRAOFCZKOGIO-LODBTCKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746927 |
Source


|
| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187988-46-1 |
Source


|
| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)


![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)






![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

